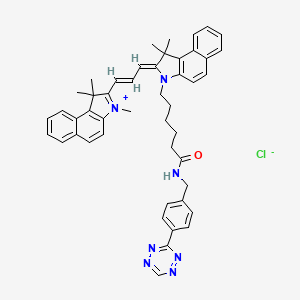

Cy3.5 tetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H48ClN7O |

|---|---|

Molecular Weight |

762.4 g/mol |

IUPAC Name |

6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide chloride |

InChI |

InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H |

InChI Key |

DVXQMWJFDSQZJL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Cy3.5 Tetrazine: An In-depth Technical Guide for Bioorthogonal Labeling and Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5 tetrazine is a fluorescent probe that combines the photophysical properties of the cyanine dye Cy3.5 with the bioorthogonal reactivity of a tetrazine moiety. This combination makes it a powerful tool for the specific labeling and imaging of biomolecules in complex biological systems. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that occurs between the tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the covalent labeling of TCO-modified biomolecules in living cells and organisms with minimal interference with native biological processes.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, detailed experimental protocols for its use, and a visualization of a key experimental workflow.

Core Properties and Reaction Chemistry

The fundamental principle behind the application of this compound is the bioorthogonal iEDDA reaction. In this reaction, the electron-poor tetrazine ring reacts rapidly with an electron-rich dienophile, such as a TCO-modified biomolecule. This reaction is irreversible and forms a stable covalent bond, accompanied by the release of nitrogen gas.[3][4] A key advantage of this chemistry is that it proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and room temperature) without the need for cytotoxic catalysts like copper.

The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. This high reactivity enables efficient labeling even at low concentrations of the probe and the target biomolecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | ~1377.80 g/mol | |

| Appearance | Red solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, desiccated and protected from light. |

Table 2: Spectral Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~579 nm | |

| Emission Maximum (λem) | ~591 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.15* | |

| Fluorescence Lifetime (τ) | ~0.5 ns |

*Note: The quantum yield is for the parent Cy3.5 dye and is provided as an estimate for the tetrazine conjugate.

Table 3: Reaction Kinetics

| Reaction | Second-Order Rate Constant (k₂) | Reference(s) |

| Tetrazine-TCO Ligation | up to 100,000 M⁻¹s⁻¹ |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common applications.

Protocol 1: Labeling of TCO-Modified Proteins in Solution

This protocol describes the general procedure for labeling a protein that has been previously modified to contain a TCO group.

Materials:

-

TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Vortex to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.

-

Prepare Protein Solution: Adjust the concentration of the TCO-modified protein to 1-10 mg/mL in an amine-free buffer.

-

Labeling Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of Cy3.5 (~579 nm). The DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)

Where:

-

A_max is the absorbance at the excitation maximum of the dye.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

Protocol 2: Pre-targeted In Vivo Imaging in a Mouse Model

This protocol outlines a general workflow for a pre-targeted imaging study in a tumor-bearing mouse model. This strategy involves a two-step process: first, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site. Subsequently, the this compound is administered for imaging.

Materials:

-

Tumor-bearing mice

-

TCO-conjugated antibody specific to a tumor antigen

-

This compound

-

Sterile PBS, pH 7.4

-

In vivo fluorescence imaging system

Procedure:

-

Antibody-TCO Conjugate Administration: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection. The optimal dose and circulation time should be determined empirically for each antibody, but typically ranges from 24 to 72 hours to allow for target accumulation and clearance of unbound antibody.

-

This compound Preparation: Dissolve this compound in a small amount of DMSO and then dilute with sterile PBS to the desired final concentration. The final DMSO concentration should be below 5%.

-

This compound Administration: Administer the this compound solution to the mice, typically via intravenous injection.

-

In Vivo Imaging: At various time points after the administration of this compound (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy3.5.

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent signal.

Visualizations

Bioorthogonal Reaction of this compound with a TCO-Modified Biomolecule

Caption: The bioorthogonal reaction between this compound and a TCO-modified biomolecule.

Experimental Workflow for Pre-targeted In Vivo Imaging

Caption: A generalized workflow for a pre-targeted in vivo imaging experiment.

References

Cy3.5 tetrazine chemical structure and properties

For researchers, scientists, and professionals in drug development, Cy3.5 tetrazine has emerged as a pivotal tool in the realm of bioorthogonal chemistry. Its unique properties facilitate the precise labeling and visualization of biomolecules in complex biological systems. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and data presented for straightforward interpretation.

Core Properties of this compound

This compound is a fluorescent probe that combines the spectral characteristics of the cyanine dye Cy3.5 with the bioorthogonal reactivity of a tetrazine moiety. This combination allows for highly specific and rapid labeling of molecules containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (IEDDA) reaction.[1][2][3] This reaction is known for its exceptional speed and biocompatibility, proceeding efficiently at room temperature and neutral pH in aqueous environments.[1][4]

Physicochemical and Spectral Characteristics

The key physicochemical and spectral properties of this compound are summarized in the tables below. These values are crucial for designing and executing experiments involving this probe.

| Physicochemical Properties | Value | Source |

| Appearance | Red solid | |

| Molecular Weight | ~762.38 - 1377.80 g/mol | |

| Solubility | DMSO, DMF, Water |

| Spectral Properties | Value | Source |

| Absorption Maximum (λabs) | ~579 - 581 nm | |

| Emission Maximum (λem) | ~591 - 596 nm | |

| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | |

| Quantum Yield (Φ) | Environment-dependent |

Chemical Structure and Bioorthogonal Reactivity

The chemical structure of this compound features a Cy3.5 core, a polymethine cyanine dye, functionalized with a tetrazine ring. The tetrazine acts as a diene in the IEDDA reaction, while the TCO-modified molecule serves as the dienophile. This reaction is exceptionally fast, with second-order rate constants reaching up to 100,000 M⁻¹s⁻¹. The reaction is highly selective, proceeding with minimal interference from other biological functional groups.

Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, including a general synthesis approach, a protocol for monitoring reaction kinetics, and a procedure for bioorthogonal labeling.

General Synthesis of Tetrazine-Dye Conjugates

Materials:

-

Amine-functionalized tetrazine derivative

-

N-hydroxysuccinimide (NHS) ester-activated Cy3.5 dye

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine (TEA)

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolve the amine-functionalized tetrazine in anhydrous DMF.

-

Add a molar excess of the NHS ester-activated Cy3.5 dye to the solution.

-

Add TEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for several hours to overnight, protected from light.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the crude product by reverse-phase HPLC to isolate the this compound conjugate.

-

Lyophilize the purified product to obtain a solid powder.

Kinetic Analysis of the IEDDA Reaction

The rate of the reaction between this compound and a TCO-modified molecule can be determined spectrophotometrically by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

-

This compound stock solution in DMSO

-

TCO-modified substrate stock solution in a compatible solvent

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the reaction buffer.

-

Prepare a solution of the TCO-modified substrate at a significantly higher concentration (e.g., 1-10 mM) in the same buffer to ensure pseudo-first-order kinetics.

-

Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

-

Initiate the reaction by mixing the two solutions in a cuvette.

-

Immediately begin monitoring the decrease in absorbance at the characteristic wavelength for the tetrazine (around 350-360 nm or a longer wavelength visible band if present) over time.

-

Record the absorbance at regular intervals until the reaction is complete.

-

Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the TCO-modified substrate.

Protocol for Bioorthogonal Labeling of Proteins

This protocol outlines the general steps for labeling a TCO-modified protein with this compound for fluorescence microscopy.

Materials:

-

TCO-modified protein of interest in a suitable buffer (e.g., PBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10) for purification

-

Fluorescence microscope

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. For cellular labeling, incubation can be performed directly on live or fixed cells.

-

Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein.

-

Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy3.5 dye (at ~581 nm).

-

Imaging: The purified, labeled protein is now ready for fluorescence imaging experiments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioorthogonal labeling experiment and the underlying chemical transformation.

Caption: Experimental Workflow for Bioorthogonal Labeling.

This comprehensive guide provides the foundational knowledge and practical protocols necessary for the effective use of this compound in advanced biological research and drug development. Its exceptional reactivity and favorable spectral properties make it an invaluable tool for a wide range of applications requiring precise molecular labeling.

References

An In-depth Technical Guide to the Synthesis and Purification of Cy3.5 Tetrazine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis and purification of Cy3.5 tetrazine, a fluorescent probe critical for advanced bioorthogonal labeling and imaging applications. The methodologies detailed below are synthesized from established chemical literature, offering a practical framework for laboratory preparation.

Introduction to this compound

This compound is a fluorescent probe that combines a Cy3.5 cyanine dye with a tetrazine moiety. This molecule is instrumental in bioorthogonal chemistry, particularly for the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] The iEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is exceptionally fast and specific, allowing for the precise labeling of biomolecules in complex biological environments without interfering with native processes.[1][3]

A key feature of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine group can act as a quencher, suppressing the fluorescence of the nearby cyanine dye.[4] Upon reaction with a dienophile like TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence intensity. This "turn-on" capability is highly advantageous for no-wash, live-cell imaging applications.

Synthesis of this compound: A Generalized Approach

The synthesis of tetrazine-modified fluorophores can be achieved through various strategies, including direct construction of the tetrazine ring on the dye scaffold or metal-catalyzed cross-coupling reactions. However, a common and versatile method involves the conjugation of an amine-reactive cyanine dye with an amine-containing tetrazine derivative. The following protocol outlines this widely applicable conjugation strategy.

This protocol describes the reaction between a Cy3.5 N-hydroxysuccinimidyl (NHS) ester and an amino-tetrazine derivative.

Materials:

-

Cy3.5 NHS ester

-

Amine-functionalized tetrazine (e.g., 3-(4-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon gas

-

Reverse-phase HPLC system for purification

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Cy3.5 NHS ester in anhydrous DMF or DMSO.

-

Reagent Addition: In a separate vial, dissolve the amine-functionalized tetrazine in anhydrous DMF. Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to this solution.

-

Reaction: Slowly add the tetrazine solution to the stirring solution of Cy3.5 NHS ester at room temperature.

-

Incubation: Protect the reaction mixture from light and stir at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of an amine-containing compound like Tris buffer.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Purification: The crude product is then purified using reverse-phase HPLC as detailed in the purification section.

Synthesis Workflow Diagram

Caption: Amide coupling workflow for this compound synthesis.

Purification of this compound

Achieving high purity is critical for fluorescent probes to ensure reliable and reproducible experimental results. The primary method for purifying this compound is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the desired product from unreacted starting materials and byproducts based on hydrophobicity.

Materials & Equipment:

-

Preparative RP-HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound product dissolved in a minimal amount of DMF/water

Procedure:

-

Sample Preparation: Dissolve the crude reaction mixture in a small volume of DMF or DMSO, then dilute with Mobile Phase A to ensure solubility and binding to the column. Filter the sample through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) for several column volumes.

-

Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the product using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 90% B over 30-40 minutes.

-

Fraction Collection: Monitor the elution profile at the absorbance maximum of the Cy3.5 dye (around 580-590 nm). Collect fractions corresponding to the main product peak.

-

Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the pure fractions.

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final product as a dry powder.

Purification Workflow Diagram

Caption: General workflow for RP-HPLC purification of this compound.

Characterization and Data

After purification, the final product must be characterized to confirm its identity and purity. Standard analytical techniques include mass spectrometry (ESI-MS or MALDI-TOF) to verify the molecular weight and NMR for structural confirmation. Spectroscopic properties are essential for its application as a fluorescent probe.

This table summarizes typical spectroscopic data for tetrazine-modified cyanine dyes, providing an expected range for this compound. Data is compiled from related compounds in the literature.

| Compound | Absorbance Max (λ_abs) | Emission Max (λ_em) | Extinction Coefficient (M⁻¹cm⁻¹) | Reference |

| Tetrazine-Cy3 | ~550 nm | ~570 nm | ~150,000 | |

| Tetrazine-Cy5 | ~650 nm | ~670 nm | ~250,000 | |

| Expected Cy3.5-Tetrazine | ~585-595 nm | ~605-615 nm | ~150,000 | - |

Note: Exact values can vary depending on the specific tetrazine structure, solvent, and conjugation chemistry.

This table provides a summary of typical reaction conditions and expected outcomes for the synthesis and purification process.

| Parameter | Description | Typical Value/Range | Notes |

| Synthesis | |||

| Reaction Solvent | Anhydrous polar aprotic solvent | DMF, DMSO | Ensures solubility of reactants. |

| Base | Non-nucleophilic organic base | DIPEA, TEA | Scavenges acid byproduct. |

| Reaction Time | Duration of conjugation | 4 - 12 hours | Monitor by TLC or LC-MS. |

| Temperature | Reaction temperature | Room Temperature | Mild conditions preserve the dye structure. |

| Expected Yield | Crude product yield | 50% - 80% | Highly dependent on reactants and conditions. |

| Purification | |||

| Column Type | Stationary phase for RP-HPLC | C18 Silica | Standard for peptide and dye purification. |

| Mobile Phase | Solvents for elution | Water/Acetonitrile + 0.1% TFA | Provides good resolution. |

| Expected Purity | Purity after HPLC | >95% | Essential for bioorthogonal applications. |

References

A Technical Guide to Cy3.5 Tetrazine in Bioorthogonal Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism, application, and technical data associated with Cy3.5 tetrazine, a key reagent in bioorthogonal chemistry. It is designed for professionals in life sciences and drug development who leverage advanced chemical biology tools for imaging and molecular tracking.

Introduction to Bioorthogonal Chemistry and the IEDDA Reaction

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO). This "click" reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed at physiological temperatures and pH with no need for a catalyst.

This compound is a conjugate of the fluorescent dye Cyanine3.5 and a tetrazine moiety. It serves as a bioorthogonal probe, enabling the fluorescent labeling of molecules that have been pre-functionalized with a dienophile. The reaction's key feature is the irreversible formation of a stable covalent bond, accompanied by the release of nitrogen gas. This process is highly efficient and results in a fluorescently tagged target molecule, making it a cornerstone of modern molecular imaging and diagnostics.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The reaction between this compound and a strained alkene like TCO proceeds via a [4+2] cycloaddition. The electron-poor tetrazine (the diene) rapidly reacts with the electron-rich, strained TCO (the dienophile). This initial cycloaddition forms an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂). The result is a stable, fluorescent dihydropyridazine product, which may further oxidize to a pyridazine. The release of N₂ gas makes the reaction irreversible and provides a strong thermodynamic driving force.

A Technical Guide to the Spectral Properties of Cy3.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectral properties of Cy3.5 tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for cellular imaging and biomolecule labeling. The document outlines its key spectral characteristics, details generalized experimental protocols for their determination, and illustrates relevant chemical reactions and photophysical principles.

Core Spectral and Physical Properties

This compound is a fluorescent dye belonging to the cyanine family, functionalized with a tetrazine moiety. This modification allows for its participation in bioorthogonal "click chemistry" reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes like trans-cyclooctene (TCO).[1][2] This reaction is exceptionally fast and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in living systems.[3][4] The Cy3.5 fluorophore is known for its brightness and photostability.[5]

The quantitative spectral and physical properties of this compound are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~579 nm | - |

| Emission Maximum (λem) | ~591 nm | - |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Stokes Shift | ~12-15 nm | The difference between the excitation and emission maxima. |

| Recommended Laser Lines | 532 nm or 555 nm | For efficient excitation. |

| Solubility | DMSO, DMF, Water | Typically prepared as a stock solution in DMSO. |

| Molecular Weight | ~1377.80 g/mol | - |

Experimental Protocols

The characterization of the spectral properties of this compound involves standard spectroscopic techniques. Below are generalized methodologies for acquiring absorbance and fluorescence spectra.

1. Measurement of Absorbance Spectrum and Molar Extinction Coefficient

-

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent such as DMSO. From this stock, create a dilution series in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration suitable for absorbance measurement (e.g., 5 µM).

-

Blank Measurement: Use the experimental buffer as a blank to zero the spectrophotometer.

-

Absorbance Scan: Measure the absorbance of the this compound solution across a relevant wavelength range (e.g., 300-700 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

2. Measurement of Fluorescence Excitation and Emission Spectra

-

Objective: To determine the wavelengths of maximum excitation (λex) and emission (λem).

-

Instrumentation: A spectrofluorometer.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired buffer (e.g., 1 µM in PBS, pH 7.4) to avoid inner filter effects.

-

Emission Spectrum:

-

Set the excitation wavelength to the determined absorbance maximum (~579 nm).

-

Scan a range of emission wavelengths (e.g., 585-700 nm) to find the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission detector to the determined emission maximum (~591 nm).

-

Scan a range of excitation wavelengths (e.g., 500-590 nm) to find the wavelength that produces the maximum fluorescence. This is the excitation maximum (λex).

-

-

Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the this compound sample to that of a well-characterized fluorescent standard with a similar absorption and emission range (e.g., Rhodamine B) under identical experimental conditions.

-

Visualizations: Workflows and Principles

The following diagrams illustrate the primary application of this compound and the fundamental principles of fluorescence.

References

An In-depth Technical Guide to Cy3.5 Tetrazine Bioorthogonal Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioorthogonal reactivity of Cy3.5 tetrazine, a key reagent in modern bioconjugation and cellular imaging. Detailing the underlying chemical principles, reaction kinetics, and experimental considerations, this document serves as a technical resource for the effective application of this compound in research and development.

Core Principles of Tetrazine Bioorthogonal Chemistry

The utility of this compound is rooted in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. This reaction occurs between an electron-deficient 1,2,4,5-tetrazine and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. The reaction is exceptionally fast and proceeds selectively within complex biological milieu without interfering with native biochemical processes.[1][2][3][4] The key features that make this chemistry ideal for biological applications include its biocompatibility, as it requires no catalyst, and the mild reaction conditions under which it proceeds, typically aqueous media at physiological pH and temperature.[5]

The IEDDA reaction involving tetrazines and TCO is characterized by its ultrafast kinetics, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid reactivity allows for efficient labeling even at low reactant concentrations, which is crucial for minimizing potential cytotoxicity in live-cell and in-vivo studies. Upon cycloaddition, a stable dihydropyridazine product is formed, accompanied by the release of nitrogen gas (N₂), rendering the reaction irreversible.

A significant advantage of using tetrazine-dye conjugates like this compound is their fluorogenic nature. The tetrazine moiety often quenches the fluorescence of the conjugated dye. Following the IEDDA reaction, this quenching effect is alleviated, leading to a substantial increase in fluorescence, a phenomenon described as a "turn-on" response. This property is highly advantageous for imaging applications as it enhances the signal-to-noise ratio by reducing background fluorescence from unreacted probes.

Quantitative Data on Tetrazine Reactivity and Fluorophore Properties

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.

Table 1: Reaction Kinetics of Tetrazines with Dienophiles

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Not specified | |

| MePh (Aryl-Tz) | TCO-PEG₄ | 990 | DPBS, 37 °C | |

| Me2Pyr (2-pyridyl-Tz) | TCO-PEG₄ | 5120 | DPBS, 37 °C | |

| DHP₂ (bis-vinyl ether-Tz) | TCO-PEG₄ | 6450 | DPBS, 37 °C | |

| General Tetrazine-TCO | TCO | 1 - 1x10⁶ | PBS buffer, pH 6-9, room temperature |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (nm) | 579 | |

| Emission Maximum (nm) | 591 | |

| Quantum Yield | 0.15 |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide synthesized protocols for common applications.

Protocol 1: General Protein Labeling with this compound

This protocol outlines the steps for labeling a TCO-modified protein with this compound.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., in DMSO)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the TCO-modified protein is purified and its concentration is accurately determined.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Ligation Reaction:

-

To the TCO-modified protein solution, add the this compound stock solution. A molar excess of the tetrazine (typically 5-20 equivalents) is recommended to ensure complete labeling of the protein.

-

The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4 °C for overnight incubation if the protein is sensitive to room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound using a spin desalting column or through dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the labeling efficiency using techniques such as UV-Vis spectroscopy (to measure both protein and dye concentration) or mass spectrometry.

-

Protocol 2: Live Cell Imaging with Pre-targeting Approach

This protocol describes a two-step pre-targeting strategy for live-cell imaging, where cells expressing a TCO-modified protein are first targeted and then labeled with this compound.

Materials:

-

Cells expressing the TCO-modified protein of interest

-

Cell culture medium

-

This compound

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture the cells expressing the TCO-modified protein under standard conditions.

-

Incubation with TCO-modified ligand (if applicable): If the TCO moiety is introduced via a ligand that binds to a cellular target, incubate the cells with this ligand for a sufficient time (e.g., 30-60 minutes) to allow for binding.

-

Washing: Wash the cells with fresh medium or PBS to remove any unbound TCO-modified ligand.

-

Labeling with this compound:

-

Incubate the cells with a solution of this compound in cell culture medium. A typical concentration range is 1-10 µM.

-

The incubation time is generally short due to the fast reaction kinetics, typically 10-30 minutes.

-

-

Washing: Wash the cells again with fresh medium or PBS to remove unreacted this compound.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation/Emission ~579/591 nm).

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound reactivity and its application in experimental workflows.

Caption: The IEDDA reaction between this compound and a TCO-modified molecule.

Caption: A typical workflow for labeling and imaging live cells using this compound.

Caption: The principle of fluorescence 'turn-on' upon reaction of this compound.

References

- 1. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

Navigating Aqueous Environments: A Technical Guide to Cy3.5 Tetrazine Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical properties of Cy3.5 tetrazine, a fluorescent probe integral to advanced bioorthogonal chemistry. A comprehensive understanding of its solubility and stability in aqueous buffers is paramount for the successful design and execution of experiments in fields ranging from cell biology and proteomics to drug development. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from its close analogs, Cy3 tetrazine and Cy5 tetrazine, to provide a robust framework for its application.

Solubility in Aqueous Buffers

The solubility of a fluorescent probe is a crucial determinant of its utility in biological systems. Poor solubility can lead to aggregation, precipitation, and reduced bioavailability, thereby compromising experimental outcomes. Cyanine dyes, the core structure of Cy3.5, are known for their generally low aqueous solubility. However, modifications such as sulfonation or the addition of polyethylene glycol (PEG) linkers can significantly enhance their hydrophilicity. Commercial preparations of cyanine dye tetrazines are often formulated to be water-soluble. For instance, Cy3 tetrazine and sulfonated versions of Cy5.5 tetrazine are marketed as being soluble in water, DMSO, and DMF.[1][2]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in aqueous buffers:

-

Molecular Structure: The inherent structure of the Cy3.5 dye, including the presence of charged groups like sulfonates, is the primary determinant of its water solubility.[3]

-

Buffer Composition: The type of buffer, its ionic strength, and the presence of additives can impact solubility.

-

pH: The pH of the buffer can affect the charge state of the molecule, potentially influencing its solubility.

-

Temperature: Solubility can be temperature-dependent, although this is generally a less significant factor for cyanine dyes within typical biological experimental temperature ranges.

Quantitative Solubility Data (Analog-Based)

| Compound Class | Solvent | Solubility Description |

| Cy3 Tetrazine | Water, DMSO, DMF | Water-soluble |

| Sulfo-Cy5.5 Tetrazine | Water, DMF, DMSO | High aqueous solubility |

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is critical for the reliability and reproducibility of time-dependent studies, such as in vivo imaging and long-term tracking of biomolecules. Stability can be affected by several factors, including pH, temperature, and exposure to light.

Factors Influencing Stability

-

pH: The pH of the buffer can significantly impact the chemical stability of both the cyanine dye and the tetrazine moiety. While the fluorescence of Cy3 is largely pH-insensitive, the tetrazine ring can be susceptible to degradation under strongly acidic or basic conditions.[4]

-

Temperature: Elevated temperatures can accelerate the degradation of organic dyes. For long-term storage, it is recommended to keep the compound at -20°C.

-

Light Exposure (Photostability): Cyanine dyes are susceptible to photobleaching upon prolonged exposure to excitation light. This can be mitigated by using antifade reagents or protective buffers.

-

Presence of Nucleophiles: The tetrazine ring can react with nucleophiles, leading to its degradation. The presence of strong electron-withdrawing groups on the tetrazine ring can increase its reactivity but may decrease its stability in aqueous media.

Quantitative Stability Data (Analog-Based)

Specific stability data for this compound is limited. The following table summarizes stability information for related compounds.

| Compound/Class | Condition | Stability Assessment |

| Cy3 Dye | pH | Fluorescence intensity is independent of pH. |

| Cy5 Dye | pH | Fluorescence is stable between pH 3.5 and 8.3; chemical degradation can occur above pH 8.0. |

| Tetrazines | Aqueous Buffer | Stability is dependent on substituents; electron-withdrawing groups can decrease stability. |

| Tetrazines | Temperature | Generally good thermal stability at appropriate pH; degradation can occur at high temperatures. |

| Cyanine Dyes | Light | Susceptible to photobleaching. |

Experimental Protocols

The following are generalized protocols for determining the aqueous solubility and stability of this compound. These should be adapted and optimized for specific experimental needs.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a method to determine the thermodynamic solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry.

Materials:

-

This compound solid

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials

-

Orbital shaker or vortex mixer

-

Centrifuge

-

0.22 µm syringe filter

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Create a series of standard solutions with known concentrations by diluting the stock solution in the aqueous buffer of interest.

-

Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of Cy3.5 (approximately 580-590 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Measurement of Saturated Solution Concentration:

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

-

Protocol for Assessing Aqueous Stability

This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time by monitoring changes in its absorbance spectrum.

Materials:

-

This compound stock solution (in a minimal amount of organic solvent like DMSO)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Incubator or water bath set to the desired temperature (e.g., 37°C)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the aqueous buffer at a known concentration (e.g., 0.2 mM with a final DMSO concentration of 1%).

-

Divide the solution into multiple aliquots for analysis at different time points.

-

-

Incubation:

-

Incubate the aliquots at the desired temperature (e.g., 37°C). If assessing photostability, expose samples to a controlled light source while keeping a control sample in the dark.

-

-

Data Collection:

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot.

-

Measure the full absorbance spectrum (e.g., from 300 to 700 nm) of the aliquot using a UV-Vis spectrophotometer. The tetrazine absorbance can be monitored around 515-540 nm, while the Cy3.5 dye absorbance is around 580-590 nm.

-

-

Data Analysis:

-

Monitor the decrease in absorbance at the λmax of both the tetrazine and the Cy3.5 dye over time. A decrease in absorbance indicates degradation.

-

The appearance of new peaks in the spectrum may suggest the formation of degradation products.

-

Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0). The half-life (t½) of the compound under the tested conditions can be calculated from the degradation kinetics.

-

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound in an aqueous buffer.

References

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions with Cy3.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in chemical biology and drug development, offering rapid and specific covalent bond formation under physiological conditions. This bioorthogonal reaction, particularly the ligation between a tetrazine and a strained dienophile, provides an efficient method for the conjugation of biomolecules, enabling advancements in cellular imaging, diagnostics, and targeted drug delivery. This technical guide provides a comprehensive overview of the iEDDA reaction utilizing a Cy3.5-functionalized tetrazine, a fluorescent probe with utility in the orange-red spectrum.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne such as trans-cyclooctene (TCO) or norbornene.[1][2][3] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3]

The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product.[4] This irreversible reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, making it highly suitable for applications in living systems.

A key feature of using tetrazine-dye conjugates, such as Cy3.5 tetrazine, is the fluorogenic nature of the reaction. The tetrazine moiety effectively quenches the fluorescence of the nearby cyanine dye. Upon reaction with a dienophile, the tetrazine is consumed, leading to a significant increase in fluorescence, which allows for real-time monitoring of the ligation and "turn-on" imaging applications with a high signal-to-noise ratio.

Quantitative Data

The efficiency of the iEDDA reaction is highly dependent on the specific tetrazine and dienophile pairing, as well as the reaction conditions. While specific kinetic and photophysical data for Cy3.5-tetrazine are not extensively published, data from structurally similar Cy3-tetrazine and general trends in iEDDA reactions provide valuable insights. It has been noted that the fluorescence properties of Cy3.5 often mimic those of Cy3.

Table 1: Second-Order Rate Constants (k₂) for iEDDA Reactions

| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |

| General Tetrazine | trans-cyclooctene (TCO) | Aqueous Media | Up to 100,000 |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 Methanol:Water | ~2,000 |

| Hydrogen-substituted Tetrazines | trans-cyclooctene (TCO) | Not specified | Up to 30,000 |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 |

Table 2: Photophysical Properties of Cyanine Dyes and iEDDA Products

| Fluorophore | Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |

| Cy3.5 | Free dye | ~581 | ~596 | - | - |

| Cy3 | Free dye in aqueous solution | ~550 | ~570 | ~0.04-0.15 | - |

| Cy3 attached to DNA | - | - | - | 0.20-0.40 | 2-3 fold upon protein labeling |

| Tetrazine-BODIPY FL | Before iEDDA with TCO | - | - | - | 22-fold increase |

| Dihydropyridazine product | General observation | - | - | - | Up to 900-fold increase |

Experimental Protocols

Synthesis of Cy3.5-Tetrazine Conjugate

The synthesis of a Cy3.5-tetrazine conjugate typically involves the reaction of an amine-reactive Cy3.5 derivative (e.g., Cy3.5-NHS ester) with an amino-functionalized tetrazine.

Materials:

-

Cy3.5 NHS ester

-

Amine-functionalized tetrazine (e.g., 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the amine-functionalized tetrazine in anhydrous DMF.

-

Add a slight molar excess of TEA or DIPEA to the solution to act as a base.

-

In a separate vial, dissolve the Cy3.5 NHS ester in anhydrous DMF.

-

Slowly add the Cy3.5 NHS ester solution to the tetrazine solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the Cy3.5-tetrazine conjugate by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Protein Labeling with a Dienophile (TCO)

Site-specific incorporation of a dienophile into a protein can be achieved through genetic code expansion or by modifying natural amino acid residues. The following is a general protocol for labeling a protein containing a trans-cyclooctene (TCO) moiety.

Materials:

-

TCO-functionalized protein (e.g., containing a TCO-lysine unnatural amino acid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cy3.5-tetrazine conjugate

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

-

Prepare a solution of the TCO-functionalized protein in PBS. A typical concentration is 1-10 mg/mL (or 20-50 µM).

-

Prepare a stock solution of the Cy3.5-tetrazine conjugate in an organic solvent like DMSO.

-

Add a 5-10 fold molar excess of the Cy3.5-tetrazine solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours, protected from light. The reaction is often complete within minutes.

-

Remove the excess, unreacted Cy3.5-tetrazine using a size-exclusion chromatography column.

-

Confirm the labeling efficiency by UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~581 nm for Cy3.5) and SDS-PAGE with in-gel fluorescence scanning.

Visualizations

iEDDA Reaction Mechanism

Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling a TCO-modified protein with Cy3.5-tetrazine.

Application in GPCR Signaling Visualization

Caption: Visualizing GPCR signaling using iEDDA labeling of a TCO-modified receptor with Cy3.5-tetrazine.

Applications in Drug Development

The unique characteristics of the iEDDA reaction with Cy3.5-tetrazine offer significant advantages in various stages of drug development:

-

Target Identification and Validation: Site-specific labeling of proteins in living cells with Cy3.5-tetrazine allows for the visualization and tracking of target proteins, aiding in the validation of their role in disease pathways.

-

High-Throughput Screening: The fluorogenic nature of the reaction can be adapted for high-throughput screening assays to identify molecules that modulate the interaction between a labeled biomolecule and its binding partner.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo imaging using Cy3.5-tetrazine can provide real-time information on the distribution, and target engagement of a drug candidate functionalized with a dienophile.

-

Antibody-Drug Conjugates (ADCs): The iEDDA reaction provides a robust method for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs. The Cy3.5 fluorophore can be used to track the ADC's localization.

-

Pretargeted Drug Delivery: A two-step "pretargeting" approach can be employed where a dienophile-modified antibody is first administered to localize at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing Cy3.5-tetrazine-drug conjugate is administered, which then reacts specifically with the pre-localized antibody, minimizing off-target toxicity.

Conclusion

The inverse-electron-demand Diels-Alder reaction between Cy3.5-tetrazine and strained dienophiles represents a premier bioorthogonal ligation strategy. Its exceptionally fast, catalyst-free nature, coupled with the fluorogenic properties of the Cy3.5-tetrazine probe, provides a versatile platform for researchers in academia and the pharmaceutical industry. From fundamental studies of protein dynamics to the development of next-generation targeted therapeutics, the iEDDA reaction with Cy3.5-tetrazine is a powerful enabling technology with a bright future in advancing our understanding and treatment of human diseases.

References

- 1. gce4all.oregonstate.edu [gce4all.oregonstate.edu]

- 2. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]

- 4. xobi.net [xobi.net]

An In-depth Technical Guide to the Photophysical Properties and Bioorthogonal Applications of Cy3.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key photophysical properties of Cy3.5 tetrazine, a fluorogenic probe widely utilized in bioorthogonal chemistry. It details the quantitative metrics of its fluorescence, the experimental protocols for their measurement, and the underlying chemical reaction that makes it a powerful tool for biological research and drug development.

Core Photophysical and Bioorthogonal Properties

This compound is a state-of-the-art fluorescent probe designed for "turn-on" applications. The tetrazine moiety acts as an efficient quencher of the Cy3.5 fluorophore's emission. This quenching is alleviated upon a highly specific and rapid bioorthogonal reaction with a strained alkene, such as trans-cyclooctene (TCO), leading to a significant increase in fluorescence. This mechanism, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is one of the fastest bioorthogonal reactions known, allowing for the precise labeling of biomolecules in complex biological systems.

Data Presentation: Quantitative Photophysical Characteristics

The following table summarizes the key quantitative data for this compound before and after its reaction with a trans-cyclooctene (TCO) dienophile.

| Property | This compound (Quenched State) | Cy3.5-TCO Product (Fluorescent State) |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.003 (estimated for a similar quenched rhodamine-tetrazine probe)[1] | 0.15 |

| Excitation Maximum (λex) | 579 nm | ~580 nm |

| Emission Maximum (λem) | 591 nm | ~593 nm |

| Fluorescence Turn-On Ratio | >50-fold | - |

Experimental Protocols

Detailed methodologies for the determination of the key photophysical properties of this compound are outlined below.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of a substance and the path length of the light through the sample.

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). The exact concentration is determined by accurately weighing the lyophilized powder.

-

Serial Dilutions: A series of dilutions of the stock solution are prepared in the desired final solvent (e.g., phosphate-buffered saline, PBS).

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the maximum absorption wavelength (λmax ≈ 579 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen. For the emission range of Cy3.5, a standard such as Rhodamine 6G in ethanol (Φ ≈ 0.95) can be used.

-

Preparation of Solutions: A series of dilutions of both the this compound (or its TCO reaction product) and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

The absorbance of each solution is measured at the chosen excitation wavelength.

-

The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.

-

A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the gradient of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

-

Mandatory Visualizations

Bioorthogonal Labeling Workflow

The following diagram illustrates the workflow of a typical bioorthogonal labeling experiment using this compound and a TCO-modified biomolecule.

Bioorthogonal labeling workflow using this compound and a TCO-modified biomolecule.

Signaling Pathway of Fluorescence Turn-On

The diagram below illustrates the signaling pathway from the quenched state of this compound to its highly fluorescent state upon reaction.

Fluorescence turn-on mechanism of this compound upon reaction with a TCO-modified target.

References

In-Depth Technical Guide to the Safe Handling and Application of Cy3.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and experimental application of Cy3.5 tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for molecular imaging and bioconjugation. The information presented herein is intended to equip researchers with the necessary knowledge to safely and effectively incorporate this powerful tool into their laboratory workflows.

Core Concepts and Safety Profile

This compound is a fluorescent dye belonging to the cyanine family, modified with a tetrazine moiety. This modification allows it to participate in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The primary reaction partner for tetrazines in a biological context is a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.

General Safety Precautions:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to handle this compound with the appropriate safety measures in a laboratory setting.

Personal Protective Equipment (PPE) and Handling Guidelines:

| Precaution | Guideline |

| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood. |

| Gloves | Wear impervious gloves (e.g., nitrile) to prevent skin contact. Inspect gloves prior to use and dispose of contaminated gloves properly. |

| Eye Protection | Wear safety glasses or goggles to protect against splashes. |

| Lab Coat | Wear a lab coat to protect clothing and skin. |

| Hygiene | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory. |

| Spills | In case of a spill, collect the material and dispose of it as chemical waste. Clean the affected area thoroughly. |

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Storage Temperature | Store at -20°C in the dark. |

| Moisture | Desiccate to prevent degradation. |

| Light Exposure | Avoid prolonged exposure to light. |

| Solution Stability | Tetrazine-cyanine products should not be stored in solution for extended periods. It is recommended to prepare fresh solutions before use or to store dried aliquots. |

| Disposal | Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains. |

Experimental Protocols

The primary application of this compound is its reaction with TCO-modified biomolecules. The following are generalized protocols for common applications. Researchers should optimize these protocols for their specific experimental systems.

Antibody Conjugation via TCO-Tetrazine Ligation (Pre-targeting Strategy)

This protocol describes the labeling of a TCO-modified antibody with this compound.

Materials:

-

TCO-modified antibody

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Reaction Setup: In a microcentrifuge tube, mix the TCO-modified antibody with the this compound solution. A slight molar excess of the tetrazine (1.5 to 5-fold) is often used to ensure complete labeling of the antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification: Remove excess, unreacted this compound using a desalting column (e.g., PD-10) equilibrated with PBS.

-

Storage: Store the purified Cy3.5-labeled antibody at 4°C, protected from light.

In Vitro Cell Labeling

This protocol outlines the steps for labeling TCO-modified cells with this compound.

Materials:

-

Cells with TCO-modified surface proteins

-

This compound

-

Cell culture medium or appropriate buffer (e.g., PBS with 1% BSA)

-

Anhydrous DMSO

Procedure:

-

Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in cell culture medium or buffer to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Cell Preparation: Wash the cells to be labeled to remove any interfering substances.

-

Staining: Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells two to three times with fresh medium or buffer to remove any unbound this compound.

-

Imaging: The labeled cells are now ready for fluorescence microscopy.

In Vivo Imaging (Pre-targeting Workflow)

This generalized protocol describes a pre-targeting approach for in vivo imaging.

Materials:

-

Animal model

-

TCO-modified targeting molecule (e.g., antibody)

-

This compound

-

Sterile PBS

-

Anhydrous DMSO

Procedure:

-

Administration of TCO-modified Molecule: Administer the TCO-modified targeting molecule to the animal model (e.g., via intravenous injection).

-

Accumulation and Clearance: Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound excess to clear from circulation. This time will vary depending on the pharmacokinetics of the specific targeting molecule.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should be kept low (typically below 5%).

-

Administration of this compound: Administer the this compound solution to the animal model.

-

Imaging: At various time points after administration of the this compound, acquire fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for Cy3.5.

Visualized Workflows

Antibody Conjugation Workflow

Caption: Workflow for conjugating this compound to a TCO-modified antibody.

In Vitro Cell Labeling Workflow

Caption: General workflow for in vitro labeling of TCO-modified cells.

In Vivo Pre-targeting Imaging Workflow

Caption: Logical steps for a pre-targeted in vivo imaging experiment.

Conclusion

This compound is a valuable tool for bioorthogonal labeling and imaging. While it offers significant advantages in terms of reaction speed and specificity, it is essential to handle it with the appropriate safety precautions due to the lack of comprehensive toxicological data. By following the guidelines outlined in this document and adapting the provided protocols to specific experimental needs, researchers can safely and effectively utilize this compound in their work.

Methodological & Application

Application Notes and Protocols for Cy3.5 Tetrazine Protein Labeling for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the fluorescent labeling of proteins with Cy3.5 tetrazine for subsequent visualization by fluorescence microscopy. The method utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine-functionalized fluorophore and a trans-cyclooctene (TCO)-modified protein.[1][2][3] This highly specific and efficient click chemistry reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it an ideal tool for labeling sensitive biological molecules.[1][3] The Cy3.5 fluorophore is a bright, orange-fluorescent dye with an excitation maximum at approximately 579 nm and an emission maximum at around 591 nm, making it well-suited for fluorescence microscopy applications.

Key Reaction Parameters

A summary of the key quantitative data for the this compound protein labeling protocol is presented in the table below for easy reference and comparison.

| Parameter | Value | Notes |

| Cy3.5-Tetrazine Spectral Properties | ||

| Excitation Maximum (λex) | ~579 nm | |

| Emission Maximum (λem) | ~591 nm | |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | At λex |

| Reaction Conditions | ||

| Recommended Molar Ratio (Dye:Protein) | 1.5 - 5 fold molar excess of Cy3.5-tetrazine | To ensure efficient labeling of the TCO-modified protein. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Other amine-free buffers are also suitable. |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C with a longer incubation time. |

| Reaction Time | 1 - 2 hours | Reaction progress can be monitored by the disappearance of the tetrazine's color. |

| Degree of Labeling (DOL) Calculation | ||

| Correction Factor (CF₂₈₀) for Cy3.5 | 0.178 | To account for the dye's absorbance at 280 nm. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling a TCO-modified protein with this compound and preparing it for fluorescence microscopy.

Materials

-

TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy3.5-tetrazine, lyophilized powder

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer

-

Fluorescence microscope with appropriate filters for Cy3.5

Protocol 1: Preparation of Cy3.5-Tetrazine Stock Solution

-

Allow the vial of lyophilized Cy3.5-tetrazine to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution.

-

Vortex the vial until the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 2: Labeling of TCO-Modified Protein with Cy3.5-Tetrazine

-

Prepare the TCO-modified protein in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

-

Add a 1.5 to 5-fold molar excess of the 1 mM Cy3.5-tetrazine stock solution to the protein solution.

-

Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light. The reaction can also be incubated overnight at 4°C.

-

The progress of the reaction can be visually monitored by the disappearance of the characteristic pinkish color of the tetrazine.

Protocol 3: Purification of the Labeled Protein

-

Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with PBS (pH 7.4).

-

Carefully load the reaction mixture from Protocol 2 onto the top of the resin bed.

-

Elute the protein-dye conjugate with PBS (pH 7.4).

-

Collect the fractions. The first colored fraction to elute will contain the labeled protein, while the later, more slowly eluting colored fraction will contain the unconjugated Cy3.5-tetrazine.

-

Combine the fractions containing the purified, labeled protein.

Protocol 4: Determination of Degree of Labeling (DOL)

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3.5 (~579 nm, A_max).

-

Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Where:

-

CF₂₈₀ is the correction factor for Cy3.5 at 280 nm (0.178).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the Degree of Labeling (DOL) using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))

-

Where:

-

ε_dye is the molar extinction coefficient of Cy3.5 (150,000 cm⁻¹M⁻¹).

-

-

Protocol 5: Preparation for Fluorescence Microscopy

-

Dilute the purified Cy3.5-labeled protein to the desired concentration in an appropriate buffer for your imaging experiment.

-

Prepare your sample (e.g., cells, tissue) for fluorescence microscopy.

-

Add the diluted, labeled protein to your sample and incubate as required for your specific application.

-

Wash the sample to remove any unbound labeled protein.

-

Mount the sample on a microscope slide with an appropriate mounting medium.

-

Image the sample using a fluorescence microscope equipped with a suitable laser line and filter set for Cy3.5.

| Microscope Component | Recommended Setting |

| Excitation Laser | 561 nm or similar laser line |

| Excitation Filter | ~560/20 nm |

| Dichroic Mirror | ~585 nm |

| Emission Filter | ~600/50 nm |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction and the experimental workflow described in these application notes.

Caption: Chemical reaction of this compound with a TCO-modified protein.

Caption: Experimental workflow for protein labeling and fluorescence imaging.

References

Application Notes and Protocols: A Step-by-Step Guide to Cy3.5 Tetrazine Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a Cy3.5 fluorescent dye to an antibody using tetrazine-trans-cyclooctene (TCO) bioorthogonal chemistry. This powerful labeling strategy, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptionally fast reaction kinetics and high specificity without the need for cytotoxic catalysts, making it ideal for a wide range of applications from cellular imaging to in vivo studies.[1]

The process is a two-stage workflow:

-

Antibody Modification: Primary amine groups (e.g., on lysine residues) on the antibody are first functionalized with a TCO moiety using an N-hydroxysuccinimide (NHS) ester linker.

-

Bioorthogonal Ligation: The TCO-modified antibody is then reacted with a Cy3.5-Tetrazine derivative, resulting in the rapid and stable formation of the final fluorescently labeled antibody conjugate.

Chemical Signaling Pathway: IEDDA Cycloaddition

The core of this conjugation method is the bioorthogonal reaction between a tetrazine (the diene) and a trans-cyclooctene (the strained dienophile). This reaction proceeds via an IEDDA cycloaddition, forming a stable dihydropyridazine bond and releasing nitrogen gas.[1] Its high reaction rate and specificity allow for efficient conjugation even at low concentrations.[1]

Experimental Workflow

The overall process involves antibody preparation, modification, purification, ligation with the fluorescent probe, and final purification and characterization.

Experimental Protocols

Materials and Reagents

-

Antibody (Ab) to be labeled

-

TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

-